molecular formula C28H31N3O8S B609510 Firsocostat CAS No. 1434635-54-7

Firsocostat

Numéro de catalogue: B609510
Numéro CAS: 1434635-54-7
Poids moléculaire: 569.6 g/mol
Clé InChI: ZZWWXIBKLBMSCS-FQEVSTJZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Firsocostat est un inhibiteur de petite molécule de l’acétyl-coenzyme A carboxylase, une enzyme qui joue un rôle crucial dans la synthèse des acides gras. Il a été initialement désigné sous le nom de GS-0976 et découvert par Nimbus Therapeutics. This compound est actuellement en cours de développement par Gilead Sciences pour le traitement de la maladie du foie gras non alcoolique et de la stéatohépatite non alcoolique .

Applications De Recherche Scientifique

Firsocostat has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of acetyl-coenzyme A carboxylase and its effects on fatty acid synthesis.

    Biology: this compound is used to investigate metabolic pathways and the role of acetyl-coenzyme A carboxylase in cellular metabolism.

    Medicine: It is being developed as a therapeutic agent for non-alcoholic fatty liver disease and non-alcoholic steatohepatitis. .

    Industry: This compound is used in the development of new drugs targeting metabolic disorders and liver diseases.

Mécanisme D'action

Firsocostat exerce ses effets en inhibant l’acétyl-coenzyme A carboxylase, une enzyme impliquée dans la conversion de l’acétyl-coenzyme A en malonyl-coenzyme A, une étape clé dans la synthèse des acides gras. En inhibant cette enzyme, this compound réduit la synthèse des acides gras et favorise leur oxydation. Cela entraîne une diminution de la stéatose hépatique et une amélioration de la sensibilité à l’insuline .

Safety and Hazards

Firsocostat is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Orientations Futures

The combination of Novo Nordisk’s semaglutide, a GLP-1 receptor agonist, with Gilead’s investigational FXR agonist cilofexor and/or Gilead’s investigational ACC inhibitor firsocostat over 24 weeks in 108 people with non-alcoholic steatohepatitis (NASH) showed promising results . The trial met its primary endpoint by demonstrating that in people with NASH and mild to moderate fibrosis all regimens were well tolerated . The most common adverse events (AEs) were gastrointestinal .

Analyse Biochimique

Biochemical Properties

Firsocostat plays a significant role in biochemical reactions as it inhibits acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis . This inhibition disrupts the conversion of acetyl-CoA to malonyl-CoA, a critical step in de novo lipogenesis .

Cellular Effects

This compound has shown to have moderate antifungal activity against Candida albicans, a yeast that can cause fungal infections . When combined with other antifungal agents like voriconazole, itraconazole, or amphotericin B, it exhibited synergistic effects across almost all drug-sensitive and drug-resistant C. albicans strains tested .

Molecular Mechanism

This compound exerts its effects at the molecular level by directly binding to the ACC of C. albicans and inhibiting its enzymatic activity . This binding interaction disrupts the normal function of ACC, leading to the observed antifungal effects .

Temporal Effects in Laboratory Settings

In a study evaluating the pharmacokinetics and safety of this compound in participants with varying degrees of hepatic impairment, this compound plasma exposure (AUCinf) was observed to increase in participants with mild, moderate, and severe hepatic impairment, relative to matched controls .

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid synthesis. By inhibiting ACC, it disrupts the conversion of acetyl-CoA to malonyl-CoA, a critical step in de novo lipogenesis .

Transport and Distribution

Hepatic organic anion transporting polypeptides play a significant role in the disposition of this compound with minimal contributions from uridine diphospho-glucuronosyltransferase and cytochrome P450 3A enzymes .

Subcellular Localization

The subcellular localization of this compound is primarily in the liver, given its role as a liver-targeted inhibitor of ACC

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Firsocostat est synthétisé par un procédé en plusieurs étapes impliquant la formation d’intermédiaires clés et leur couplage subséquent. La voie de synthèse implique généralement les étapes suivantes :

  • Formation du cycle oxazole.
  • Couplage de l’intermédiaire oxazole avec un dérivé de thiéno[2,3-d]pyrimidine.
  • Introduction des groupes méthoxyphényle et oxan-4-yloxyéthyle.
  • Couplage final avec un dérivé d’acide propanoïque.

Les conditions réactionnelles impliquent souvent l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement élevé et la pureté du produit final .

Méthodes de production industrielle

La production industrielle de this compound implique le passage à l’échelle du procédé de synthèse en laboratoire. Cela comprend l’optimisation des conditions réactionnelles, l’utilisation de réacteurs à grande échelle et la garantie de la conformité aux bonnes pratiques de fabrication (BPF). Le procédé implique également des mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Firsocostat subit diverses réactions chimiques, notamment :

    Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

    Réduction : Il peut également subir des réactions de réduction pour donner des formes réduites.

    Substitution : this compound peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des formes déshydroxylées .

Applications de la recherche scientifique

This compound a une large gamme d’applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

Firsocostat est unique en son genre par sa double inhibition de l’acétyl-coenzyme A carboxylase 1 et de l’acétyl-coenzyme A carboxylase 2, qui sont impliquées dans différents aspects du métabolisme des acides gras. Les composés similaires comprennent :

Le mécanisme d’action unique de this compound et sa capacité à cibler les deux isoformes de l’acétyl-coenzyme A carboxylase en font un candidat prometteur pour le traitement des troubles métaboliques .

Propriétés

IUPAC Name

2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O8S/c1-16-21-24(32)31(28(2,3)26(33)34)27(35)30(25(21)40-22(16)23-29-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H,33,34)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWWXIBKLBMSCS-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2C[C@@H](C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434635-54-7
Record name Firsocostat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1434635547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Firsocostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16166
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FIRSOCOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE10NJQ95M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does Firsocostat interact with its target, ACC, and what are the downstream effects?

A1: this compound binds to and inhibits both isoforms of ACC, ACC1 and ACC2, within the liver [, ]. This inhibition blocks the conversion of acetyl-coenzyme A to malonyl-CoA, a key step in de novo lipogenesis (DNL), effectively reducing the liver's ability to synthesize new fatty acids [, ]. As a result, this compound treatment leads to decreased hepatic triglyceride content [, ]. Additionally, the reduced malonyl-CoA levels alleviate the inhibition of carnitine palmitoyltransferase I, promoting fatty acid oxidation within the liver [].

Q2: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A2: this compound is primarily eliminated through hepatic metabolism, with hepatic organic anion transporting polypeptides (OATPs) playing a crucial role in its disposition []. Uridine diphospho-glucuronosyltransferase and cytochrome P450 3A enzymes have minimal involvement in its metabolism []. Notably, this compound demonstrates a low renal clearance [].

Q3: What is the influence of food and acid-reducing agents on Cilofexor, an FXR agonist often co-administered with this compound?

A4: While light-fat meals do not significantly affect Cilofexor exposure, high-fat meals can reduce its AUC by around 35% []. Concomitant administration of Cilofexor with acid-reducing agents like famotidine or omeprazole can substantially increase its exposure, particularly under fasting conditions []. Therefore, caution is advised when combining these medications, and co-administration under fasting conditions is generally not recommended with current formulations [].

Q4: What evidence supports the efficacy of this compound in treating NASH?

A5: Preclinical studies demonstrate that this compound effectively reduces hepatic steatosis and improves liver enzyme profiles in various animal models of NASH [, ]. A phase 2 clinical trial in patients with NASH and fibrosis revealed that this compound (20 mg daily for 12 weeks) significantly reduced liver fat by 29% compared to placebo []. These findings, along with positive results from combination therapies including this compound, support its potential as a treatment for NASH [, , , ].

Q5: What are the known safety concerns associated with this compound?

A6: While generally well-tolerated in clinical trials, this compound treatment has been associated with an increase in plasma triglyceride levels [, ]. This effect necessitates careful monitoring of lipid profiles during treatment, and the long-term cardiovascular implications of this observation warrant further investigation [, ].

Q6: How does this compound achieve liver-targeted delivery?

A7: this compound exhibits high affinity for OATPs, which are predominantly expressed in the liver [, ]. This preferential uptake by hepatic OATPs contributes to its liver-targeted distribution and reduces systemic exposure, potentially minimizing off-target effects [, ].

Q7: What are the future directions and research gaps in this compound research?

A7: Future research should focus on:

  • Combination therapies: Further exploration of this compound in combination with other agents, such as FXR agonists like Cilofexor [, , ] and GLP-1 receptor agonists [, ], is crucial to optimize treatment outcomes in NASH.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.